

A Comparative Guide to the Bioequivalence of Levamlodipine Besylate Formulations

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Compound of Interest

Compound Name: Levamlodipine besylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different **levamlodipine besylate** formulations, supported by experimental data from published studies. Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a calcium channel blocker widely used in the management of hypertension and angina.[1][2] Ensuring the bioequivalence of generic formulations to the reference product is a critical step in drug development and regulatory approval.

Comparison of Pharmacokinetic Parameters

Bioequivalence studies are essential to demonstrate that a new formulation of a drug has the same rate and extent of absorption as the reference product. The following tables summarize the key pharmacokinetic parameters from comparative studies on **levamlodipine besylate** formulations.

One key study compared a test formulation of 5 mg levamlodipine with a reference formulation of 10 mg amlodipine in healthy Chinese subjects under both fasting and fed conditions.[3][4][5][6][7] The rationale for this comparison is that the therapeutic activity of racemic amlodipine is attributed to the S-enantiomer, levamlodipine.[3][6]

Table 1: Pharmacokinetic Parameters of Levamlodipine (5 mg Test Formulation) vs. Amlodipine (10 mg Reference Formulation) in Healthy Volunteers under Fasting Conditions[4]

Parameter	Test Formulation (5 mg Levamlodipine)	Reference Formulation (10 mg Amlodipine)	90% Confidence Interval for Geometric Mean Ratio
C _{max} (ng/mL)	2.70 ± 0.49	2.83 ± 0.52	89.59% - 101.61% ^[5]
AUC _{0-t} (ng·h/mL)	141.32 ± 36.24	153.62 ± 33.96	87.83% - 94.87% ^[5]
AUC _{0-∞} (ng·h/mL)	157.14 ± 45.65	173.05 ± 41.78	86.28% - 93.49% ^[5]

Table 2: Pharmacokinetic Parameters of Levamlodipine (5 mg Test Formulation) vs. Amlodipine (10 mg Reference Formulation) in Healthy Volunteers under Fed Conditions^[3]^[4]

Parameter	Test Formulation (5 mg Levamlodipine)	Reference Formulation (10 mg Amlodipine)	90% Confidence Interval for Geometric Mean Ratio
C _{max} (ng/mL)	2.73 ± 0.55	2.87 ± 0.81	90.93% - 102.37% ^[5]
AUC _{0-t} (ng·h/mL)	166.93 ± 49.96	165.46 ± 43.58	95.75% - 104.93% ^[5]
AUC _{0-∞} (ng·h/mL)	190.99 ± 70.89	189.51 ± 64.70	95.36% - 105.33% ^[5]

Another bioequivalence study compared a test and a reference formulation of 2.5 mg **levamlodipine besylate** tablets in healthy Chinese male volunteers.^[8]

Table 3: Pharmacokinetic Parameters of Two 2.5 mg **Levamlodipine Besylate** Formulations

Parameter	Test Formulation	Reference Formulation	90% Confidence Interval for Geometric Mean Ratio
C _{max} (ng/mL)	2.842 ± 0.428[9]	2.891 ± 0.444[9]	84.52% - 103.00%[8]
AUC _{0-t} (ng·h/mL)	133.5 ± 26.8[9]	141.9 ± 42.0[9]	87.49% - 98.23%[8]
AUC _{0-∞} (ng·h/mL)	156.3 ± 31.3[9]	158.8 ± 44.9[9]	84.30% - 103.25%[8]
T _{max} (h)	6.211 ± 1.813[9]	5.947 ± 1.870[9]	Not Reported
t _{1/2} (h)	47.14 ± 19.08[9]	42.27 ± 14.43[9]	Not Reported

In these studies, the 90% confidence intervals for the geometric mean ratios of C_{max}, AUC_{0-t}, and AUC_{0-∞} for the test and reference formulations fell within the pre-specified bioequivalence limits of 80-125%. [3][4][5][8] This indicates that the compared formulations are bioequivalent.

Experimental Protocols

The bioequivalence studies cited in this guide generally followed a standard randomized, open-label, two-period crossover design.

Study Design: A single-dose, randomized, open-label, two-period crossover study is a common design for bioequivalence trials. [3][4][7][8] Healthy adult volunteers are randomly assigned to receive either the test or the reference formulation in the first period. [3][4][8] After a washout period, which is typically long enough to ensure complete elimination of the drug from the body (e.g., 14 to 21 days), subjects receive the alternate formulation in the second period. [4][6][8] Studies are often conducted under both fasting and fed conditions to assess the effect of food on drug absorption. [3][4]

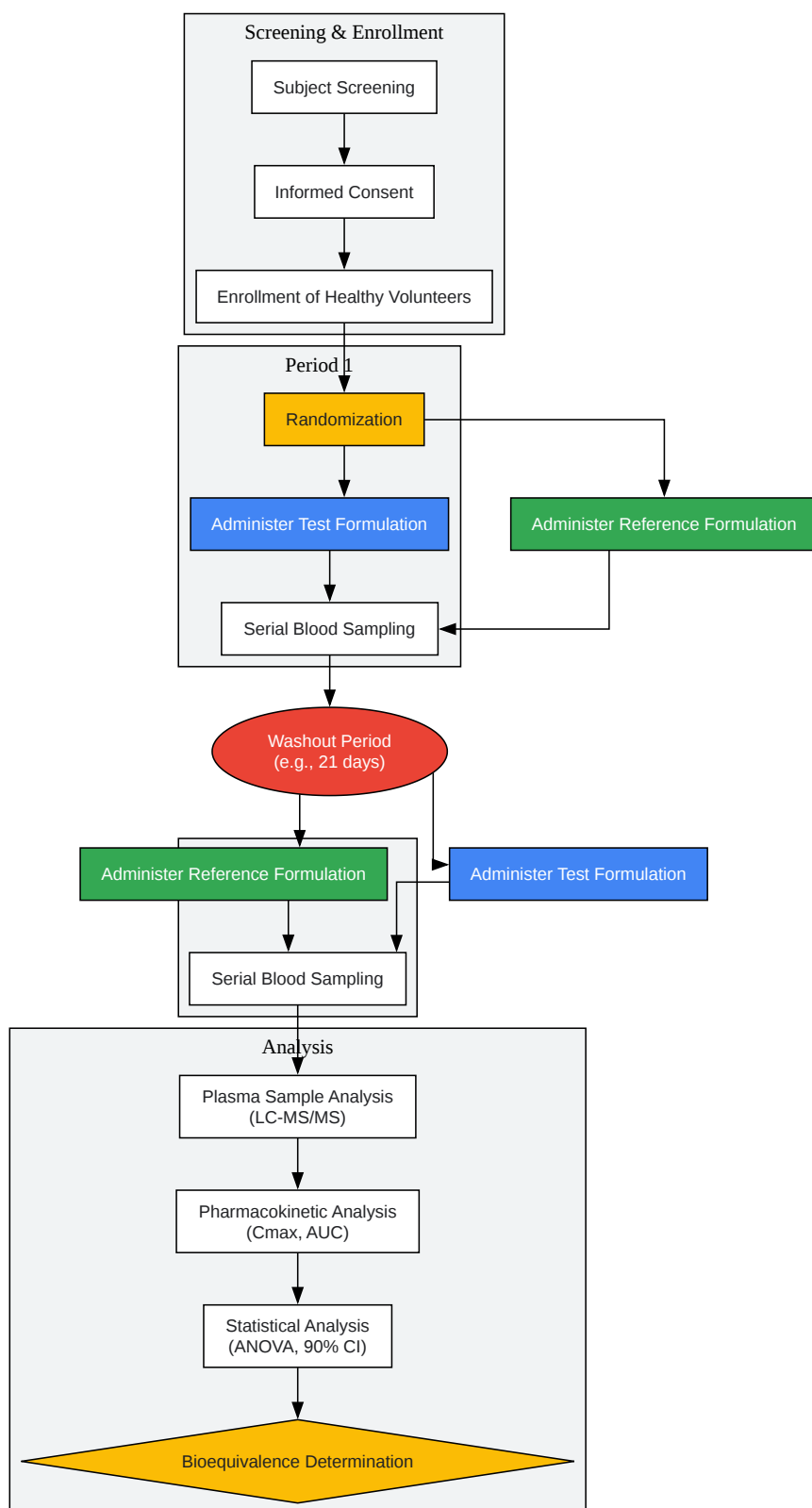
Blood Sampling: Blood samples are collected from subjects at predetermined time points before and after drug administration. A typical sampling schedule might include collection at 0 hours (pre-dose) and then at multiple time points post-dose, such as 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 14, 24, 36, 48, 72, 96, 120, 144, and 168 hours. [4][6] The collected blood samples are then centrifuged to separate the plasma, which is stored frozen until analysis. [6]

Analytical Method: The concentration of levamlodipine in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][6][8] This method offers high sensitivity and specificity for quantifying drug concentrations in biological matrices.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters such as C_{max} , AUC_{0-t} , and $AUC_{0-\infty}$ are calculated from the plasma concentration-time data using non-compartmental methods.[8] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters to determine if there are any significant differences between the test and reference formulations.[8] The 90% confidence intervals for the ratio of the geometric means of the test and reference products are then calculated to assess bioequivalence.[4][5][8]

Visualizations

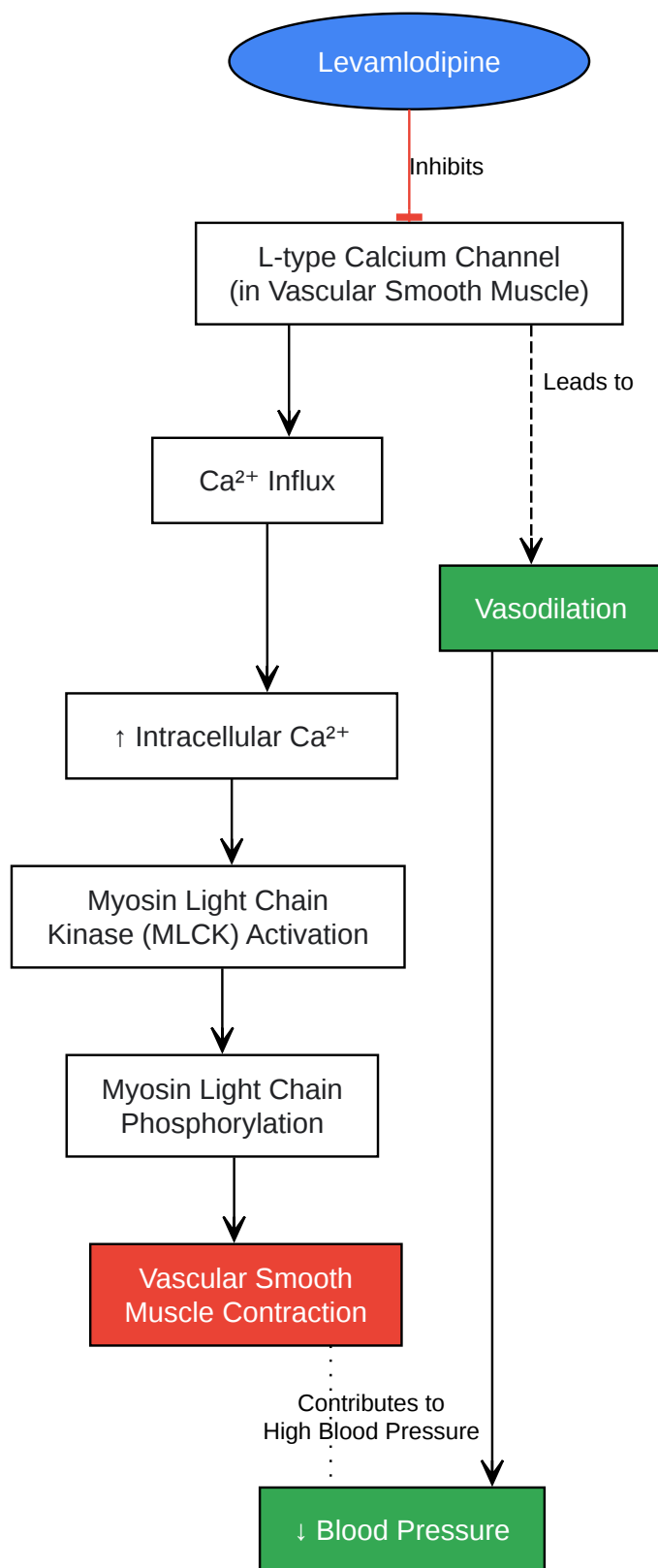
Experimental Workflow for a Bioequivalence Study



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Caption: Workflow of a typical two-period crossover bioequivalence study.

Signaling Pathway for Levamlodipine's Antihypertensive Effect



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Caption: Mechanism of action of levamlodipine in reducing blood pressure.

Levamlodipine exerts its therapeutic effect by blocking the transmembrane influx of calcium through L-type calcium channels in vascular and cardiac smooth muscles.[10][11][12] This inhibition of calcium influx leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][10][11][12] The S-enantiomer is solely responsible for this calcium channel blocking activity.[1]

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